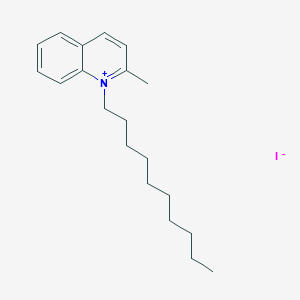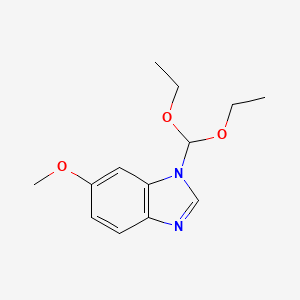![molecular formula C9H18ClNO2 B14231558 N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride CAS No. 821800-97-9](/img/structure/B14231558.png)
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is known for its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and butanamide.
Hydroxylation: Cyclopentanone is hydroxylated to introduce the hydroxyl group at the 2-position, resulting in 2-hydroxycyclopentanone.
Amidation: The 2-hydroxycyclopentanone is then reacted with butanamide under suitable conditions to form N-[(1S,2S)-2-hydroxycyclopentyl]butanamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentyl butanamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-ketocyclopentyl butanamide.
Reduction: Cyclopentyl butanamide.
Substitution: Various substituted cyclopentyl butanamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the amide moiety play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its unique structure.
Comparación Con Compuestos Similares
Similar Compounds
N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide: Similar structure but with an acetamide group instead of butanamide.
N-[(1S,2S)-2-Hydroxycyclopentyl]propionamide: Contains a propionamide group.
N-[(1S,2S)-2-Hydroxycyclopentyl]isobutyramide: Features an isobutyramide group.
Uniqueness
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is unique due to its specific combination of a cyclopentyl ring with a hydroxyl group and a butanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
821800-97-9 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7-8,11H,2-6H2,1H3,(H,10,12);1H/t7-,8-;/m0./s1 |
Clave InChI |
SFGRIQWYWFHOOD-WSZWBAFRSA-N |
SMILES isomérico |
CCCC(=O)N[C@H]1CCC[C@@H]1O.Cl |
SMILES canónico |
CCCC(=O)NC1CCCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
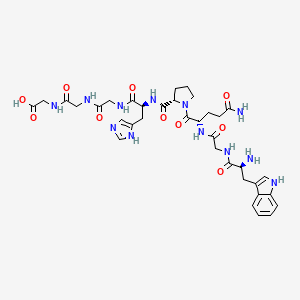
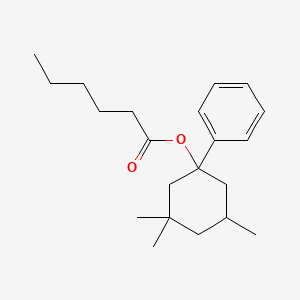
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
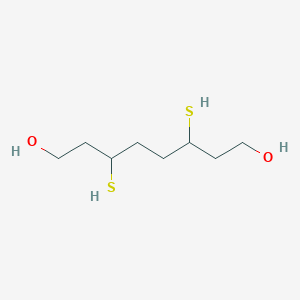
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
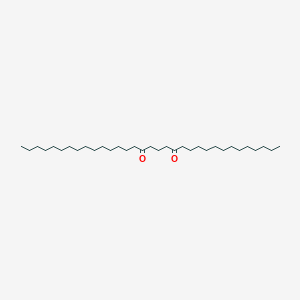
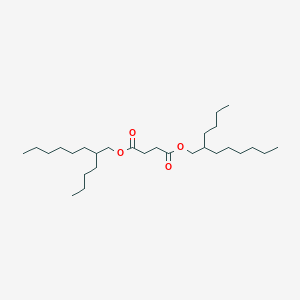
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
